
Isopropyl 6-isopropylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-isopropylnicotinate: is a chemical compound with the molecular formula C13H19NO2. It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nicotinic Acid+Isopropyl AlcoholAcid CatalystIsopropyl 6-isopropylnicotinate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for pharmaceutical and cosmetic applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 6-isopropylnicotinate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and isopropyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nicotinic acid and isopropyl alcohol.
Scientific Research Applications
Chemistry: Isopropyl 6-isopropylnicotinate is used as a reagent in organic synthesis, particularly in the preparation of other ester derivatives and as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a vasodilator and in transdermal drug delivery systems. Research has shown its efficacy in enhancing the permeability of drugs through the skin, making it a valuable component in topical formulations.
Industry: In the cosmetic industry, this compound is used in formulations for its skin-conditioning properties. It is also explored for its potential use in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of Isopropyl 6-isopropylnicotinate involves its interaction with cellular membranes, enhancing the permeability of the skin and facilitating the transdermal delivery of active pharmaceutical ingredients. The compound acts on molecular targets such as nicotinic acid receptors, leading to vasodilation and increased blood flow .
Comparison with Similar Compounds
Isopropyl Nicotinate: Another ester of nicotinic acid, but with a different substitution pattern.
Menthyl Nicotinate: An ester of nicotinic acid with menthol, used for its cooling and vasodilatory effects.
Inositol Nicotinate: A niacin ester used as a vasodilator and in dietary supplements.
Uniqueness: Isopropyl 6-isopropylnicotinate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties and biological activities. Its enhanced stability and lipophilicity make it particularly suitable for transdermal drug delivery applications.
Properties
CAS No. |
95204-05-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(7-13-11)12(14)15-9(3)4/h5-9H,1-4H3 |
InChI Key |
FCTAZANVFQPCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


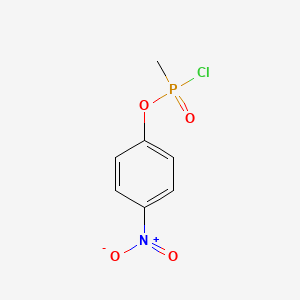

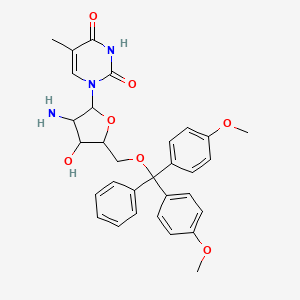
![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
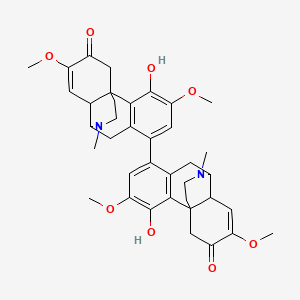



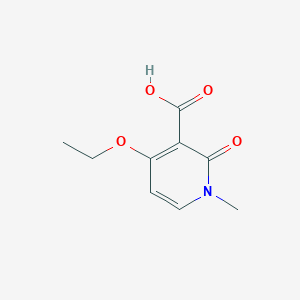
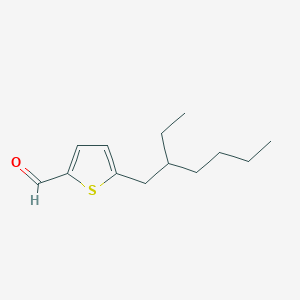

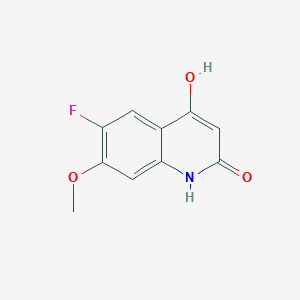
![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)

